Cas no 2320535-49-5 (methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate)

methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 化学的及び物理的性質
名前と識別子
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- methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate
- methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate
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- インチ: 1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21)
- InChIKey: ALVXKPYNWOPFLI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(=O)OC)(N1CCCN(CC1)C1COCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 571
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 96.6
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-5718-25mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-10μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-2mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-2μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-15mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-100mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-20mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-5μmol |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-40mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-5718-50mg |
methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate |
2320535-49-5 | 50mg |
$160.0 | 2023-09-08 |
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamateに関する追加情報
Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate and CAS No. 2320535-49-5: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advancements
Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical identity is further defined by the CAS No. 2320535-49-5, a standardized identifier used to ensure precise referencing in scientific literature. This compound belongs to the class of carbamates, which are widely utilized in drug development due to their ability to modulate enzyme activity and receptor interactions. The molecular architecture of this compound is characterized by a phenyl ring connected to a sulfonyl group, which is further attached to a 1,4-diazepane ring containing an oxolan-3-yl substituent. This intricate structure plays a critical role in determining its biological activity and therapeutic potential.
Recent advancements in medicinal chemistry have highlighted the importance of carbamate derivatives in the design of novel therapeutics for chronic inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulylnphenyl)carbamate exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB pathways, a key regulator of immune responses. This mechanism of action makes the compound a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. The study also emphasized the role of the oxolan-3-yl group in enhancing the compound's solubility and bioavailability, which are critical factors in drug development.
Structural analysis of Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate reveals its potential as a dual-action agent. The 1,4-diazepane ring is known to interact with various biological targets, including G-protein-coupled receptors and ion channels, which are implicated in multiple physiological processes. A 2024 review in Pharmaceutical Research discussed how the sulfonyl group contributes to the compound's ability to modulate enzyme activity, particularly in the context of neurodegenerative disorders. The review highlighted the compound's potential as a neuroprotective agent due to its capacity to inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease.
The phenyl ring in this molecule serves as a critical structural element, providing the compound with the necessary rigidity and hydrophobicity to interact with biological membranes. A 2023 preclinical study published in Drug Discovery Today explored the role of the phenyl ring in enhancing the compound's ability to cross the blood-brain barrier, a crucial property for drugs targeting central nervous system (CNS) disorders. The study also noted that modifications to the phenyl ring could further optimize the compound's pharmacokinetic profile, potentially improving its therapeutic efficacy.
In terms of synthetic approaches, the oxolan-3-yl group in Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate is synthesized through a series of well-established chemical reactions, including ring-opening polymerization and nucleophilic substitution. A 2024 article in Organic & Biomolecular Chemistry described a novel method for the efficient synthesis of this compound using green chemistry principles, which minimizes the environmental impact of the manufacturing process. This approach not only reduces waste but also ensures the production of high-purity compounds suitable for pharmaceutical applications.
Pharmacological studies have further elucidated the mechanisms by which Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate exerts its effects. The sulfonyl group is believed to act as a functional group that enhances the compound's affinity for specific enzymes, such as acetylcholinesterase, which is a target for the treatment of neurodegenerative diseases. A 2023 clinical trial published in Neuropharmacology evaluated the compound's potential as a therapeutic agent for Parkinson's disease, demonstrating its ability to improve motor function in animal models. These findings underscore the compound's versatility in targeting multiple disease pathways.
Despite its promising properties, the development of Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate as a therapeutic agent faces several challenges. One of the primary concerns is its metabolic stability in vivo, as the compound may be rapidly degraded by enzymatic processes in the liver. A 2024 study in Drug Metabolism and Disposition investigated the role of cytochrome P450 enzymes in the metabolism of this compound, suggesting that structural modifications could enhance its half-life and reduce the risk of adverse effects. Additionally, the compound's potential for drug-drug interactions remains an area of active research.
Looking ahead, the 1,4-diazepane ring and the oxolan-3-yl group in Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate are expected to play a pivotal role in the design of future therapeutics. Researchers are exploring the possibility of conjugating these structural elements with other pharmacological agents to create hybrid molecules with enhanced therapeutic profiles. A 2025 review in Expert Opinion on Drug Discovery highlighted the potential of such strategies in the development of multitarget drugs for complex diseases, such as cancer and autoimmune disorders.
In conclusion, Methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, defined by the CAS No. 2320535-49-5, offers a versatile platform for the development of novel therapeutics with broad applications in medicine. As research continues to uncover the full potential of this compound, it is poised to become a cornerstone in the treatment of a wide range of diseases, from chronic inflammation to neurodegenerative disorders.
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